3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate
Description
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate (CAS: 1554286-40-6) is a spiropyran derivative with the molecular formula C₃₀H₃₂N₂O₇ and a molecular weight of 532.584 g/mol . Its structure features a spirocyclic core linking chromene and indoline moieties, functionalized with pent-4-enoyloxy esters at the 1' and 8 positions. These unsaturated esters enable crosslinking in polymer matrices, making the compound a key mechanophore in stress-responsive materials . The synthesis involves reacting 1'-(2-hydroxyethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-8-ol with 4-pentenoic anhydride in dichloromethane, achieving a 74% yield after purification .
Properties
IUPAC Name |
2-(3',3'-dimethyl-6-nitro-8-pent-4-enoyloxyspiro[chromene-2,2'-indole]-1'-yl)ethyl pent-4-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O7/c1-5-7-13-26(33)37-18-17-31-24-12-10-9-11-23(24)29(3,4)30(31)16-15-21-19-22(32(35)36)20-25(28(21)39-30)38-27(34)14-8-6-2/h5-6,9-12,15-16,19-20H,1-2,7-8,13-14,17-18H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYYMUIZJOALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC(=O)CCC=C)CCOC(=O)CCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Nitro Group: Nitration of the chromene core is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Spirocyclization: The spirocyclic structure is formed by reacting the nitrochromene with an indoline derivative under basic conditions.
Esterification: The final step involves the esterification of the spiro compound with pent-4-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the chromene moiety, using oxidizing agents such as potassium permanganate.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Formation of 3’,3’-Dimethyl-6-amino-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate.
Oxidation: Formation of oxidized derivatives of the chromene moiety.
Hydrolysis: Formation of 3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoic acid.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Its spirocyclic nature and nitro group may contribute to biological activity.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that related spiro compounds demonstrate significant cytotoxicity against various cancer cell lines, suggesting that 3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate could be investigated further for its anticancer potential .
Fluorescent Probes
Due to its structural features, this compound may serve as a fluorescent probe in biochemical assays. The chromene moiety is known for its photophysical properties, which can be exploited for imaging and sensing applications.
Research Insights:
Studies on similar chromene derivatives have demonstrated their efficacy as chemosensors for metal ions and other analytes. The ability to modify the functional groups on the chromene structure allows for tuning of the fluorescence properties, making it suitable for specific detection tasks in biological systems .
Materials Science
The compound can be utilized in the development of advanced materials due to its unique electronic properties.
Potential Applications:
Materials derived from spiro compounds are being explored for use in organic light-emitting diodes (OLEDs) and solar cells. The integration of such compounds into polymer matrices could enhance the efficiency of energy conversion processes .
Mechanism of Action
The mechanism of action of 3’,3’-Dimethyl-6-nitro-1’-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2’-indolin]-8-yl pent-4-enoate involves its interaction with molecular targets through its nitro, chromene, and indolin moieties. The nitro group can participate in redox reactions, while the chromene and indolin structures can engage in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spiropyran Derivatives
Key Observations :
- The target compound’s pent-4-enoyloxy esters distinguish it from analogs like SP-COOH (carboxylic acid) and SPA (acrylate), which prioritize covalent bonding or polymerization via radical reactions .
- Compound 1 () incorporates amino and cyano groups, enhancing hydrogen-bonding interactions critical for antimicrobial activity .
- SPA and SP-COOH are tailored for material science applications, with SPA’s acrylate enabling UV-induced crosslinking in metasurfaces .
Key Observations :
- The target compound’s synthesis achieves a high yield (74%) due to optimized stoichiometry of 4-pentenoic anhydride (2.15 equiv) and efficient purification via petroleum ether .
- Compound 1 () shows a low yield (23%), likely due to steric hindrance from bulky substituents .
- SP-COOH and SPA rely on standard coupling reagents (EDCI/HOBt) but lack reported yields, suggesting room for optimization .
Table 3: Application-Specific Properties
Key Observations :
- The target compound’s mechanochromism is quantified via a "blueness" parameter (B%), correlating with strain in elastomers .
- Compound 1 () exhibits potent antimicrobial activity, likely due to electron-withdrawing nitro and cyano groups disrupting bacterial membranes .
- SPA enables fluorescence lifetime manipulation in polymer coatings, a unique feature for anti-counterfeiting technologies .
Biological Activity
3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate (CAS Number: 1554286-40-6) is a synthetic compound characterized by its complex spirocyclic structure, which combines chromene and indoline moieties. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure
The compound's structure can be represented as follows:
Chemical Structure
Molecular Formula
The molecular formula for this compound is , with a molecular weight of 420.46 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. The spirochromene and indoline frameworks are known to interact with various biological targets, potentially leading to apoptosis in cancer cells. For instance, studies have shown that derivatives of spiro[chromene-indoline] can induce cell cycle arrest and apoptosis in human cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antioxidant Activity
The nitro group present in the structure may contribute to antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cellular components from damage. Research has demonstrated that related compounds can scavenge free radicals effectively, suggesting a similar potential for 3',3'-Dimethyl-6-nitro compound .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This action could be particularly relevant in the treatment of chronic inflammatory conditions .
Study 1: Anticancer Activity
In a study published in Pharmacological Research, researchers tested various spirochromene derivatives against breast cancer cell lines. The results indicated that compounds similar to 3',3'-Dimethyl-6-nitro demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .
Study 2: Antioxidant Evaluation
A comparative study on the antioxidant activity of several chromene derivatives showed that those with nitro substitutions had enhanced radical scavenging abilities. The DPPH assay revealed that these compounds significantly reduced DPPH radicals, confirming their potential as effective antioxidants .
Study 3: Inflammation Model
In an animal model of inflammation, administration of compounds structurally related to 3',3'-Dimethyl-6-nitro led to a marked decrease in paw edema and reduced levels of TNF-alpha and IL-6 in serum, suggesting strong anti-inflammatory effects .
Q & A
Q. How can researchers optimize the synthesis yield of 3',3'-Dimethyl-6-nitro-1'-(2-(pent-4-enoyloxy)ethyl)spiro[chromene-2,2'-indolin]-8-yl pent-4-enoate?
- Methodological Answer : The synthesis involves esterification of the hydroxyl-functionalized spiropyran precursor with pent-4-enoic anhydride. Key steps include:
- Dissolving the precursor (e.g., 1'-(2-hydroxyethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-8-ol) and DMAP in dry dichloromethane under argon .
- Adding pent-4-enoic anhydride in aliquots to minimize side reactions.
- Purification via hot filtration with petroleum ether, yielding crystalline product (74% reported) .
- Lower yields (e.g., 23% in related syntheses) may arise from incomplete esterification or side reactions; optimizing stoichiometry (e.g., 2.15 equiv anhydride) and reaction time improves efficiency .
Q. What spectroscopic techniques are critical for validating the structure of this spiropyran derivative?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for spiro junction protons (δ 5.5–6.3 ppm) and nitro group deshielding effects (δ 7.9–8.0 ppm for aromatic protons) .
- IR Spectroscopy : Confirm ester carbonyl stretches (~1730 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .
Q. How should researchers assess the compound’s photostability during experimental workflows?
- Methodological Answer :
- Conduct UV-Vis spectroscopy under controlled illumination (e.g., 365 nm UV light) to monitor ring-opening/closure kinetics .
- Use HPLC to quantify degradation products under prolonged light exposure.
- Store solutions in amber vials at –20°C to minimize photodegradation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s mechanochromic behavior in polymer matrices?
- Methodological Answer :
- Embed the spiropyran (0.25 wt%) in PDMS elastomers and perform quasi-static tensile testing (ASTM D412) .
- Monitor color shifts via CCD cameras, quantifying "blueness" (B% = B/(R+G+B)) to correlate strain with spiro-to-merocyanine isomerization .
- Compare activation thresholds (e.g., critical strain %) with computational models (DFT) to predict bond cleavage energetics .
Q. How can contradictions in reported synthetic yields be resolved through reaction engineering?
- Methodological Answer :
- Data Contradiction Analysis : Lower yields (e.g., 18.6% in acrylate derivatives vs. 74% ) may stem from steric hindrance or solvent polarity.
- Optimization Strategies :
- Use high-dielectric solvents (e.g., THF) for better anhydride activation .
- Employ microwave-assisted synthesis to reduce reaction times and side products .
- Validate purity via elemental analysis (C, H, N) to ensure stoichiometric consistency .
Q. What methodologies enable integration of this spiropyran into stimuli-responsive copolymers?
- Methodological Answer :
- Functionalize the spiropyran with methacrylate groups (e.g., using methacrylic anhydride and DMAP in THF) for radical polymerization .
- Characterize copolymer LCST/UCST behavior via DSC and UV-Vis (e.g., dual pH/thermal responsiveness) .
- Monitor spiropyran activation in films using confocal Raman microscopy to map spatial isomer distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
